molecular formula C9H10BFO4 B1532220 4-Ethoxy-3-fluoro-2-formylphenylboronic acid CAS No. 1246404-48-7

4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Cat. No. B1532220
M. Wt: 211.98 g/mol
InChI Key: VLMZKIWLAAGVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-3-fluoro-2-formylphenylboronic acid is a chemical compound with the molecular formula C9H10BFO4 . It is a derivative of phenylboronic acid, which is used industrially as an enzyme stabilizer for proteases and in particular for lipases in liquid detergent preparations .


Physical And Chemical Properties Analysis

4-Ethoxy-3-fluoro-2-formylphenylboronic acid is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 328.1±52.0 °C at 760 mmHg, and a flash point of 152.2±30.7 °C .

Scientific Research Applications

  • Synthesis of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
    • Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions . The specific methods and experimental procedures would depend on the desired end product.
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

    • Field : Material Science
    • Application : 3-Fluorophenylboronic acid, which is structurally similar to 4-Ethoxy-3-fluoro-2-formylphenylboronic acid, has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
    • Method : The synthesis involves palladium-catalyzed cross-couplings . The specific methods and experimental procedures would depend on the desired end product.
    • Results : The results or outcomes of this application were not specified in the source .
  • Synthesis of o-Phenylphenols

    • Field : Pharmaceutical Industry
    • Application : 2-Fluorophenylboronic acid, which is structurally similar to 4-Ethoxy-3-fluoro-2-formylphenylboronic acid, has been used in the synthesis of o-phenylphenols . These compounds are potent leukotriene B4 receptor agonists .
    • Method : The synthesis involves rhodium-catalyzed arylation . The specific methods and experimental procedures would depend on the desired end product.
    • Results : The results or outcomes of this application were not specified in the source .
  • Preparation of Phenylboronic Catechol Esters

    • Field : Material Science
    • Application : 2-Fluorophenylboronic acid has been used in the preparation of phenylboronic catechol esters . These compounds are promising anion receptors for polymer electrolytes .
    • Results : The results or outcomes of this application were not specified in the source .

Safety And Hazards

The compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet advises avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring adequate ventilation, especially in confined areas .

Future Directions

While specific future directions for 4-Ethoxy-3-fluoro-2-formylphenylboronic acid are not mentioned in the search results, phenylboronic acids are versatile synthetic building blocks and important intermediates in the preparation of agrochemical and pharmaceutical active ingredients . They have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .

properties

IUPAC Name

(4-ethoxy-3-fluoro-2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO4/c1-2-15-8-4-3-7(10(13)14)6(5-12)9(8)11/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMZKIWLAAGVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, n-BuLi (43.3 mL, 71.42 mmol) was slowly added dropwise, at −70° C. or lower, to a THF (200 mL) solution of compound (54) (19.8 g, 68.02 mmol). The reaction mixture was agitated at −70° C. or lower for 1 hour, and then trimethyl borate (10.6 g, 102.0 mmol) was slowly added dropwise thereto. The reaction mixture was returned to room temperature, and then quenched with 200 mL of 2N hydrochloric acid aqueous solution, and extracted with 100 mL of toluene three times. Combined organic layers were washed with a saturated aqueous solution of sodium hydrogencarbonate, water and saturated brine, and then dried over magnesium sulfate, and a solvent was distilled off by an evaporator. The residue was washed with heptane, and thus (4-ethoxy-3-fluoro-2-formylphenyl)boronic acid (55) (9.85 g, yield 68.3%) was obtained.
Quantity
43.3 mL
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, n-BuLi (141.1 mL, 232.8 mmol) was slowly added dropwise, at −70° C. or lower, to a THF (500 mL) solution of compound (78) (61.2 g, 213.0 mmol). The reaction mixture was agitated at −70° C. or lower for 1 hour, and then trimethyl borate (33.0 g, 317 mmol) was slowly added dropwise thereto. The reaction mixture was returned to room temperature, and then quenched with 400 mL of 2N hydrochloric acid aqueous solution, and extracted with 200 mL of toluene three times. Combined organic layers were washed with a saturated aqueous solution of sodium hydrogencarbonate, water and saturated brine, and then dried over magnesium sulfate, and a solvent was distilled off by an evaporator. The residue was washed with heptane, and thus (3-fluoro-2-formyl-4-ethoxyphenyl)boronic acid (79) (38.1 g, yield 86.0%) was obtained.
Quantity
141.1 mL
Type
reactant
Reaction Step One
Name
compound ( 78 )
Quantity
61.2 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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